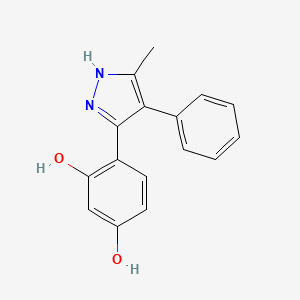

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

Overview

Description

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

One area of application is in the field of catalysis, where compounds related to 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol are used as catalysts or substrates in chemical reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the potential of pyrazole derivatives in facilitating eco-friendly and high-yield chemical transformations (Karimi-Jaberi et al., 2012).

Pharmacological Potential

Another significant application area is in the development of new therapeutic agents. Compounds structurally similar to this compound have been synthesized and evaluated for their antihyperglycemic, analgesic, and anti-inflammatory activities, suggesting their potential as drug candidates. For example, studies on the antihyperglycemic properties of pyrazolone derivatives in diabetic mice models highlighted their efficacy in reducing plasma glucose levels, indicating a novel class of antihyperglycemic agents (Kees et al., 1996). Similarly, benzofuran pyrazole heterocycles were evaluated for their analgesic and anti-inflammatory activities, showing promising results and underscoring the therapeutic potential of pyrazole derivatives (Kenchappa & Bodke, 2020).

Material Science

In material science, pyrazole derivatives are explored for their utility in creating novel materials with unique properties. For instance, pyrazolate-bridged metal–organic frameworks (MOFs) have been synthesized, demonstrating high thermal and chemical stability, which is essential for applications in catalysis, gas storage, and separation processes (Colombo et al., 2011).

Analytical Chemistry

In analytical chemistry, pyrazolone derivatives serve as effective reagents for the detection and extraction of metal ions, illustrating their utility in the spectrophotometric determination of trace elements (Mirza & Nwabue, 1981). This application is crucial for environmental monitoring and the pharmaceutical industry, where precise detection of metals is necessary.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mechanism of Action

Target of Action

The primary target of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component in the metabolic pathway that converts carbohydrates into energy.

Mode of Action

It is known to interact with its target enzyme, potentially influencing its activity . The specific changes resulting from this interaction are yet to be elucidated.

Biochemical Pathways

The compound’s interaction with the pyruvate dehydrogenase complex suggests it may affect the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

Given its target, it is plausible that it could influence energy metabolism within the cell . .

Properties

IUPAC Name |

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRJFQHIOQVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)